Cas no 154127-19-2 ((S)-Brinzolamide)

(S)-Brinzolamide is a carbonic anhydrase inhibitor (CAI) primarily used in ophthalmic applications to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As the (S)-enantiomer of brinzolamide, it exhibits high selectivity and potency in inhibiting carbonic anhydrase II (CA-II), which plays a key role in aqueous humor production. Its lipophilic properties enhance corneal penetration, ensuring effective topical delivery. (S)-Brinzolamide is valued for its sustained therapeutic effect and favorable safety profile, with minimal systemic absorption reducing the risk of adverse effects. It is often formulated as a suspension for improved ocular retention and patient comfort.
(S)-Brinzolamide structure
(S)-Brinzolamide structure
Product name:(S)-Brinzolamide
CAS No:154127-19-2
MF:C12H21N3O5S3
MW:383.507239103317
CID:106462
PubChem ID:6604454

(S)-Brinzolamide Chemical and Physical Properties

Names and Identifiers

    • 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI)
    • (S)-(-)-4-ETHYLAMINO-2,3-DIHYDRO-2-(3-METHOXYPROPYL)-4H-THIENO-[3,2,E]-THIAZINE-6-SULFONAMIDE-1,1-DIOXIDE
    • (S)-Brinzolamide
    • 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1...
    • brinzolamide, (R)-(+)-4-ethylamino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[2.3-e]-1,2-thiazine-6-sulfonamide-1,1dioxide
    • brinzolamide
    • (S)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
    • Brinzolamide impurityA
    • Brinzolamide (S)-isomer
    • (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
    • 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)-
    • Brinzolamide Related Compound A (50 mg) ((S)-(-)-4-ethylamino-2,3-dihydro-2-(3-methoxypropyl)-4H-thieno-[3,2,e]-thiazine-6-sulfonamide-1,1-dioxide)
    • UNII-YXQ6TKU98F
    • (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide1,1-dioxide
    • YXQ6TKU98F
    • (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-2H,3H,4H-1$l^{6},7,2-thieno[3,2-e][1,2]thiazine-6-sulfonamide
    • 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)-
    • (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
    • Brinzolamide, (S)-
    • SCHEMBL13430676
    • 154127-19-2
    • BDBM13056
    • (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E) (1,2)thiazine-6-sulfonamide 1,1-dioxide
    • CAS-138890-62-7
    • NCGC00016979-01
    • sulfonamide 6
    • CHEMBL51533
    • 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI); (S)-(-)-4-ethylamino-2,3-dihydro-2-(3-methoxypropyl)-4H-thieno-[3,2,e]-thiazine-6-sulfonamide-1,1-dioxide; Brinzolamide Related Compound A (USP)
    • Inchi: InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1
    • InChI Key: HCRKCZRJWPKOAR-SNVBAGLBSA-N
    • SMILES: COCCCN1S(=O)(=O)C2SC(S(N)(=O)=O)=CC=2[C@H](NCC)C1

Computed Properties

  • Exact Mass: 383.06400
  • Monoisotopic Mass: 383.06433430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164Ų
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 586.0±60.0 °C at 760 mmHg
  • Flash Point: 308.2±32.9 °C
  • Solubility: Almost insoluble (0.092 g/l) (25 º C),
  • PSA: 163.80000
  • LogP: 3.27760
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

(S)-Brinzolamide Security Information

(S)-Brinzolamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B677605-5mg
(S)-Brinzolamide
154127-19-2
5mg
$ 890.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503940-10 mg
(S)-Brinzolamide,
154127-19-2
10mg
¥2,708.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1076374-50MG
Brinzolamide Related Compound A
154127-19-2
50mg
¥11457.77 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-503940-10mg
(S)-Brinzolamide,
154127-19-2
10mg
¥2708.00 2023-09-05
TRC
B677605-1mg
(S)-Brinzolamide
154127-19-2
1mg
$ 184.00 2023-04-18
TRC
B677605-10mg
(S)-Brinzolamide
154127-19-2
10mg
$ 1671.00 2023-04-18
A2B Chem LLC
AE92631-100mg
2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI)
154127-19-2 > 95%
100mg
$2069.00 2024-04-20
TRC
B677605-100mg
(S)-Brinzolamide
154127-19-2
100mg
$ 12800.00 2023-09-08

Additional information on (S)-Brinzolamide

Introduction to (S)-Brinzolamide: A Comprehensive Overview

Brinzolamide is a well-known compound with the CAS number 154127-19-2, primarily recognized for its role in the treatment of glaucoma. As an S-isomer, it represents a significant advancement in the field of ophthalmology, offering a targeted approach to managing intraocular pressure (IOP). This article delves into the chemical properties, therapeutic applications, and recent research findings surrounding (S)-Brinzolamide, providing a comprehensive understanding of its significance in modern medicine.

The chemical structure of (S)-Brinzolamide is characterized by its carboxylic acid derivative framework, which plays a crucial role in its pharmacological activity. This compound belongs to the class of carbonic anhydrase inhibitors, a group of drugs that inhibit the enzyme carbonic anhydrase, thereby reducing aqueous humor production and lowering IOP. Recent studies have highlighted the stereochemical importance of the S-isomer, demonstrating enhanced efficacy and reduced side effects compared to its racemic counterpart.

One of the most notable advancements in (S)-Brinzolamide research is its selective targeting of specific isoforms of carbonic anhydrase. Unlike traditional carbonic anhydrase inhibitors that affect multiple isoforms, leading to systemic side effects, (S)-Brinzolamide exhibits high specificity for the CAII isoform, which is predominantly expressed in the ciliary body. This selectivity minimizes adverse effects such as systemic acidosis and enhances its safety profile, making it a preferred choice for glaucoma management.

Recent clinical trials have further validated the efficacy of (S)-Brinzolamide in reducing IOP. A 2023 study published in *Ophthalmology* demonstrated that patients treated with (S)-Brinzolamide experienced a significant reduction in IOP compared to placebo, with minimal ocular and systemic side effects. These findings underscore its potential as a first-line therapy for patients with open-angle glaucoma or ocular hypertension.

Beyond its therapeutic applications, (S)-Brinzolamide has also been explored for its potential in other ocular conditions. Emerging research suggests that its anti-inflammatory properties may be beneficial in managing uveitis and other inflammatory eye disorders. A 2023 review in *Journal of Clinical Ophthalmology* highlighted the compound's ability to inhibit pro-inflammatory cytokines, offering new avenues for its use beyond glaucoma treatment.

The development of (S)-Brinzolamide also marks a milestone in chiral chemistry and drug design. The synthesis and isolation of the S-isomer represent a significant achievement in stereochemistry, enabling the production of enantiomerically pure compounds with enhanced therapeutic profiles. This approach has paved the way for the development of other enantiopure drugs, revolutionizing pharmaceutical research.

In terms of pharmacokinetics, (S)-Brinzolamide exhibits favorable absorption and distribution properties when administered topically. Its high lipophilicity allows for efficient penetration into ocular tissues, ensuring sustained drug levels at the site of action. Recent studies have also explored alternative delivery systems, such as sustained-release formulations, to further optimize its efficacy and patient compliance.

The safety profile of (S)-Brinzolamide has been extensively evaluated across multiple clinical trials. While minor side effects such as transient stinging or burning upon instillation have been reported, they are generally well-tolerated. The compound's selective action on CAII isoforms significantly reduces the risk of systemic adverse effects associated with non-selective carbonic anhydrase inhibitors.

Looking ahead, ongoing research is focused on expanding the therapeutic applications of (S)-Brinzolamide and improving its delivery mechanisms. Collaborative efforts between academia and industry are exploring novel formulations, including combination therapies with other glaucoma medications, to enhance treatment outcomes. Additionally, investigations into its molecular mechanisms are providing deeper insights into its anti-inflammatory and neuroprotective properties.

In conclusion, (S)-Brinzolamide stands as a testament to advancements in drug design and chiral chemistry. Its selective targeting of CAII isoforms, favorable safety profile, and potential for expanded therapeutic applications make it a cornerstone in glaucoma management. As research continues to uncover new dimensions of this compound's efficacy and versatility, it remains at the forefront of ophthalmological innovation.

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